molecular formula C11H14BrClN2 B2453727 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 94850-30-3

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B2453727
CAS RN: 94850-30-3
M. Wt: 289.6
InChI Key: JTGXAPNFKATYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods . The compound has a molecular weight of 253.138 Da and a monoisotopic mass of 252.026199 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, weight, and monoisotopic mass . Additional properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Activity

Kumbhare et al. (2013) synthesized a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which were evaluated for their antibacterial and antifungal activities. These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as against fungal species, indicating their potential as antimicrobial agents Kumbhare et al., 2013.

Synthesis of N-Desmethyltriptans

Mittapelli et al. (2009) reported an efficient method for synthesizing N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, which are metabolites of tryptans. This highlights the relevance of these compounds in pharmaceutical synthesis, particularly in the context of migraine medication Mittapelli et al., 2009.

Inhibition of Bacterial Efflux Pumps

Héquet et al. (2014) synthesized 37 1‐(1H‐indol‐3‐yl)ethanamine derivatives, including novel compounds, to study their effect on the NorA efflux pump in Staphylococcus aureus. Several compounds effectively restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains, indicating their potential as efflux pump inhibitors Héquet et al., 2014.

Application in Organic Synthesis

Various studies have focused on the synthesis and characterization of derivatives of 1H-indol-3-yl ethanamines. These include works by Shashikumar et al. (2010), Aghazadeh et al. (2011), and Masters et al. (2011), which provide insights into novel synthetic procedures and potential applications in organic chemistry and pharmaceuticals Shashikumar et al., 2010; Aghazadeh et al., 2011; Masters et al., 2011.

Potential Anti-Biofilm Agent

Campana et al. (2020) investigated the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its derivatives for their potential as antibiotic adjuvants and antibiofilm agents against Staphylococcus aureus. Their findings suggest these compounds could be useful in combating biofilm-associated infections Campana et al., 2020.

Future Directions

Given the interest in indole derivatives for their potential biological activities , future research could focus on the synthesis, characterization, and biological evaluation of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride. This could include developing specific synthesis methods, studying its chemical reactivity, and evaluating its potential biological activities.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways would depend on the specific biological activity influenced by this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic processes, among others.

properties

IUPAC Name

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7;/h4-6,14H,2-3,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGXAPNFKATYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.